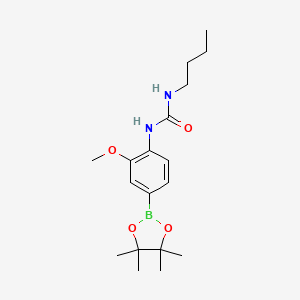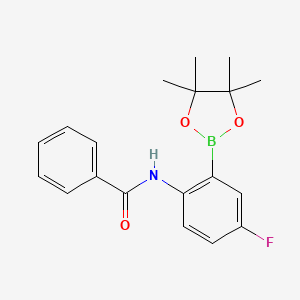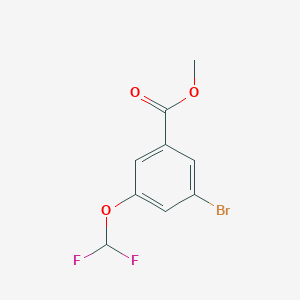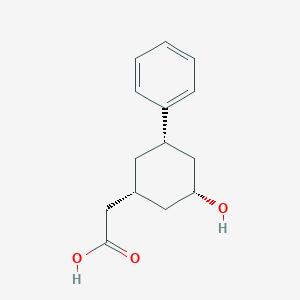
(3-Hydroxy-5-phenylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-5-phenylcyclohexyl)acetic acid: is a complex organic compound characterized by a cyclohexyl ring substituted with a phenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-5-phenylcyclohexyl)acetic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of benzene with cyclohexanone followed by subsequent functional group modifications. The reaction conditions often require the use of strong Lewis acids like aluminum chloride (AlCl₃) and controlled temperatures to ensure selective product formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
(3-Hydroxy-5-phenylcyclohexyl)acetic acid: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br₂) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, acidic conditions.
Reduction: LiAlH₄, ether solvent.
Substitution: Br₂, FeBr₃ catalyst, room temperature.
Major Products Formed:
Oxidation: this compound can be converted to (3-carboxy-5-phenylcyclohexyl)acetic acid.
Reduction: this compound can be reduced to (3-hydroxy-5-phenylcyclohexyl)ethanol.
Substitution: Brominated derivatives of the phenyl group.
Scientific Research Applications
(3-Hydroxy-5-phenylcyclohexyl)acetic acid: has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism by which (3-Hydroxy-5-phenylcyclohexyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to the donation of hydrogen atoms to free radicals, neutralizing their harmful effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
(3-Hydroxy-5-phenylcyclohexyl)acetic acid: is compared with other similar compounds, such as:
3-Hydroxyphenylacetic acid: Similar structure but lacks the cyclohexyl ring.
5-Phenylvaleric acid: Contains a longer carbon chain and different functional groups.
3-Hydroxybenzoic acid: Similar phenyl group but different ring structure.
The uniqueness of this compound lies in its combination of hydroxyl and phenyl groups on a cyclohexyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(1R,3R,5S)-3-hydroxy-5-phenylcyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13-7-10(8-14(16)17)6-12(9-13)11-4-2-1-3-5-11/h1-5,10,12-13,15H,6-9H2,(H,16,17)/t10-,12+,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFISSKVXUESRN-KGYLQXTDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C2=CC=CC=C2)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@H](C[C@H]1C2=CC=CC=C2)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
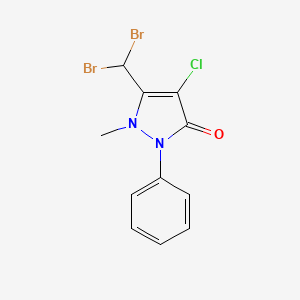
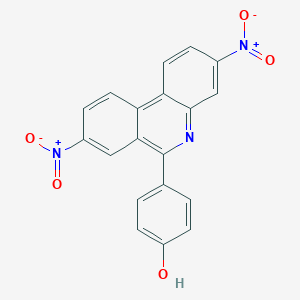
![N-(2-azidoethyl)-N-methyl-4-[2-(4-pyridinyl)vinyl]aniline](/img/structure/B8086359.png)
![N-(4,4'-dinitro[1,1'-biphenyl]-2-yl)-4-methoxybenzamide](/img/structure/B8086367.png)
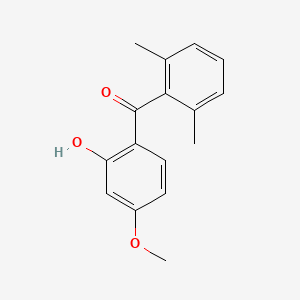
![N~1~-methyl-N~1~-{4-[2-(4-pyridinyl)vinyl]phenyl}-1,2-ethanediamine](/img/structure/B8086396.png)
![3-[(2,6-Dimethylbenzoyl)oxy]phenyl 2,6-dimethylbenzoate](/img/structure/B8086403.png)
![2-[(2,6-Dimethylbenzoyl)oxy]phenyl 2,6-dimethylbenzoate](/img/structure/B8086406.png)
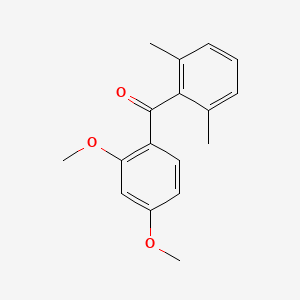
![4-[2-[4-[(Methyl)(2-hydroxyethyl)amino]phenyl]ethenyl]pyridine](/img/structure/B8086423.png)
methanol](/img/structure/B8086430.png)
